Gefitinib-based PROTAC 3

PROTAC EGFR Degradation Targeted Protein Degradation

VHL-recruiting PROTAC with DC50 11.7 nM (HCC827 Del19) and 22.3 nM (H3255 L858R). Spares wild-type EGFR ≤10 µM. Serves as mutant-selective degrader and benchmark for VHL-vs-CRBN comparisons. Not equivalent to CRBN-based degraders (MS154). Optimal for dissecting scaffolding vs. kinase inhibition when paired with gefitinib. For research use only.

Molecular Formula C47H57ClFN7O8S
Molecular Weight 934.5 g/mol
Cat. No. B609674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib-based PROTAC 3
SynonymsGefitinib-based PROTAC 3;  NTN21277;  NTN-21277;  NTN 21277; 
Molecular FormulaC47H57ClFN7O8S
Molecular Weight934.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
InChIInChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
InChIKeyNICKHWYZMNLEPJ-TZSMONEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gefitinib-based PROTAC 3: A VHL-Recruiting EGFR Degrader for Mutant-Selective Protein Knockdown in NSCLC Research


Gefitinib-based PROTAC 3 (CAS 2230821-27-7) is a proteolysis-targeting chimera (PROTAC) comprising the first-generation EGFR inhibitor gefitinib conjugated via a linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand [1]. This heterobifunctional degrader induces ubiquitin-proteasome system (UPS)-dependent degradation of EGFR harboring activating mutations rather than reversible kinase inhibition . The compound demonstrates selective degradation of EGFR exon 19 deletion (Del19) and L858R point mutation, with no appreciable degradation of wild-type EGFR at concentrations up to 10 μM [2].

Why Gefitinib-based PROTAC 3 Cannot Be Substituted with Other EGFR-Targeting PROTACs or Gefitinib Itself


Substitution with the parent inhibitor gefitinib fails because inhibition-based strategies are vulnerable to acquired resistance via secondary mutations (e.g., T790M) and fail to eliminate the scaffolding functions of EGFR [1]. Substitution with alternative EGFR PROTACs—such as CRBN-recruiting gefitinib-based degraders, osimertinib-based PROTACs, or canertinib-based constructs—is not functionally equivalent due to divergent E3 ligase recruitment, tissue-specific ligase expression profiles, differential degradation potency across mutation subtypes, and variable selectivity windows versus wild-type EGFR [2]. The VHL-based architecture of Gefitinib-based PROTAC 3 confers a distinct degradation selectivity profile that does not directly translate to CRBN-based analogs. The quantitative evidence below establishes the specific parameters where Gefitinib-based PROTAC 3 demonstrates measurable differentiation from the most relevant comparators.

Gefitinib-based PROTAC 3 Quantitative Differentiation Evidence: Comparator-Based Degradation, Selectivity, and Antiproliferative Data


Degradation Potency in EGFR Exon 19 Deletion (HCC827) vs. CRBN-Recruiting Gefitinib-Based PROTACs

Gefitinib-based PROTAC 3 degrades EGFR Del19 in HCC827 cells with a DC50 of 11.7 nM [1]. In comparison, a structurally distinct gefitinib-based PROTAC recruiting CRBN (compound 14) achieves a DC50 of 0.26 nM in the same assay context, representing an approximately 45-fold difference in degradation potency [2]. Conversely, other CRBN-based EGFR PROTACs such as PROTAC 2 and VHL-based PROTAC 10 exhibit DC50 values of 45.2 nM and 34.8 nM, respectively—approximately 3- to 4-fold less potent than Gefitinib-based PROTAC 3 [3]. This positions Gefitinib-based PROTAC 3 as intermediate in Del19 degradation potency among published gefitinib-derived PROTACs.

PROTAC EGFR Degradation Targeted Protein Degradation NSCLC

Degradation Potency in EGFR L858R Point Mutation (H3255) vs. Gefitinib-CRBN PROTACs

Gefitinib-based PROTAC 3 degrades EGFR L858R in H3255 cells with a DC50 of 22.3 nM [1]. The CRBN-recruiting gefitinib-based compound 14 achieves a DC50 of 20.57 nM against the same L858R mutation [2]. The two compounds exhibit comparable L858R degradation potency (within 10% of each other). However, Gefitinib-based PROTAC 3 maintains a consistent L858R-to-Del19 potency ratio of approximately 1.9:1, whereas compound 14 shows a dramatically different ratio of approximately 79:1 due to its extreme Del19 potency [1][2].

EGFR L858R PROTAC Degradation Selectivity NSCLC

Wild-Type EGFR Selectivity Window vs. Gefitinib Parent Compound and Other PROTACs

Gefitinib-based PROTAC 3 exhibits no degradation of wild-type EGFR at concentrations up to 10 μM . This contrasts with the parent inhibitor gefitinib, which inhibits wild-type EGFR with an IC50 in the low nanomolar range (Ki = 0.4 nM for wild-type EGFR kinase domain) [1]. The selectivity window—defined as the ratio of the concentration at which no wild-type degradation is observed to the DC50 for mutant EGFR—exceeds 448-fold for Del19 and 854-fold for L858R . This mutant-selective degradation profile is consistent with compound 14, which similarly shows no effect on wild-type EGFR up to 1 μM [2], though the absolute selectivity margin of Gefitinib-based PROTAC 3 extends to a higher tested concentration (10 μM vs. 1 μM).

EGFR Selectivity Wild-Type EGFR PROTAC Therapeutic Window

Antiproliferative Activity in EGFR-Mutant NSCLC Cells vs. Parent Gefitinib

The Burslem et al. (2018) study established that Gefitinib-based PROTAC 3 reduces EGFR Del19 protein levels by >90% at 100 nM in HCC827 cells, with concomitant suppression of downstream p-ERK and p-AKT signaling [1]. While direct IC50 values for Gefitinib-based PROTAC 3 are not reported in the primary literature, the parent gefitinib exhibits an IC50 of approximately 54 nM for EGF-stimulated tumor cell growth [2]. The mechanistic distinction is critical: gefitinib inhibits kinase activity but permits EGFR protein persistence, whereas Gefitinib-based PROTAC 3 eliminates the target protein entirely [1]. This catalytic mechanism of action is supported by proteasome-dependence experiments showing that degradation is blocked by epoxomicin and carfilzomib pretreatment [1].

Antiproliferative Activity EGFR Inhibition PROTAC NSCLC

In Vivo Anti-Tumor Activity: Cross-Study Inference from Gefitinib-VHL PROTACs

Direct in vivo efficacy data for Gefitinib-based PROTAC 3 in tumor xenograft models are not published in the primary literature. However, class-level inference can be drawn from structurally related VHL-recruiting gefitinib-based PROTACs. Compound 14 (gefitinib-CRBN, MW 814 Da) demonstrates substantial anti-tumor activity in HCC827 xenograft models at 30 mg/kg intraperitoneal administration, with effective reduction of EGFR Del19 protein levels in vivo [1]. The structural similarity and shared gefitinib warhead of Gefitinib-based PROTAC 3 support the plausibility of in vivo degradation activity, though the VHL ligand may confer different pharmacokinetic properties compared to CRBN-based constructs. Notably, Gefitinib-based PROTAC 3 exhibits favorable in vitro solubility in DMSO (≥100 mg/mL) , which is a prerequisite for in vivo formulation development.

In Vivo Efficacy Xenograft Model PROTAC Tumor Growth Inhibition

E3 Ligase Recruitment Strategy: VHL vs. CRBN Functional Implications

Gefitinib-based PROTAC 3 recruits the VHL E3 ubiquitin ligase [1]. In contrast, alternative gefitinib-based PROTACs such as MS154 and compound 14 recruit CRBN [2]. VHL and CRBN exhibit distinct tissue expression profiles: CRBN is ubiquitously expressed but functionally dependent on the IMiD-sensitive CUL4-RBX1-DDB1 complex, whereas VHL is part of the CUL2-Elongin B/C complex and is hypoxia-regulated [3]. The selection of VHL as the E3 ligase for Gefitinib-based PROTAC 3 distinguishes it from the growing class of CRBN-recruiting EGFR PROTACs and may confer different degradation efficiency in specific cellular contexts or under hypoxic tumor microenvironment conditions. Direct experimental comparison of VHL-based vs. CRBN-based gefitinib PROTACs within a single study is not available in the public literature.

E3 Ligase VHL CRBN PROTAC Design

Optimal Research and Procurement Application Scenarios for Gefitinib-based PROTAC 3


Mutant-Selective EGFR Degradation in Del19- and L858R-Driven NSCLC Cellular Models

Gefitinib-based PROTAC 3 is optimally deployed in HCC827 (EGFR Del19) and H3255 (EGFR L858R) cell-based studies requiring selective degradation of mutant EGFR while preserving wild-type EGFR expression [1]. The well-characterized DC50 values (11.7 nM and 22.3 nM) and established lack of wild-type EGFR degradation up to 10 μM make it suitable for experiments where mutant-specific phenotypic effects must be distinguished from wild-type EGFR perturbation .

Comparative E3 Ligase Studies: VHL-Recruiting vs. CRBN-Recruiting EGFR Degraders

As one of the few VHL-based EGFR PROTACs with comprehensive published characterization, Gefitinib-based PROTAC 3 serves as a reference compound for laboratories investigating the influence of E3 ligase selection on degradation efficiency, ternary complex formation kinetics, and tissue-specific activity [1][2]. Procurement of this compound alongside a CRBN-based gefitinib PROTAC (e.g., MS154 or compound 14) enables systematic comparison of VHL versus CRBN recruitment in the same EGFR-targeting context.

PROTAC Mechanism-of-Action Studies: Occupancy-Driven Inhibition vs. Event-Driven Degradation

Gefitinib-based PROTAC 3 provides a direct comparator for the parent inhibitor gefitinib in studies examining the functional consequences of protein elimination versus kinase inhibition [1]. Experimental designs comparing equimolar concentrations of gefitinib and Gefitinib-based PROTAC 3 can dissect scaffolding-dependent signaling functions of EGFR that persist despite kinase inhibition but are abrogated by degradation.

In Vitro Proof-of-Concept Studies Preceding Novel PROTAC Development

Gefitinib-based PROTAC 3 is widely used as a positive control and benchmark degrader in the development and validation of novel EGFR-targeting PROTACs, particularly those employing alternative warheads, linkers, or E3 ligands [1]. Its established degradation parameters and commercial availability from multiple reputable vendors make it a reliable reference standard for assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefitinib-based PROTAC 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.